D-Penicillamine vs. Auranofin in Rheumatoid Arthritis: Greater Clinical Effectiveness at the Cost of Higher Adverse Event Rates
In a randomized, controlled, double-blind trial of 90 rheumatoid arthritis patients over 12 months, D-penicillamine demonstrated superior efficacy compared to auranofin (6 mg/day) at a dosing regimen of 250 mg/day escalated to 750 mg/day [1]. The study concluded that while auranofin was safer, D-penicillamine tended to show greater clinical effectiveness.
| Evidence Dimension | Clinical Efficacy and Adverse Events in Rheumatoid Arthritis |
|---|---|
| Target Compound Data | D-penicillamine (250→750 mg/day): Greater likelihood of 'important improvement' in physician global assessment, swollen joint count, and grip strength; adverse events led to more withdrawals; proteinuria (≥2+) and thrombocytopenia (<100,000/mm³) occurred significantly more frequently (p=0.028) |
| Comparator Or Baseline | Auranofin (6 mg/day): Less improvement in physician global assessment, swollen joint count, and grip strength; lower withdrawal rate due to adverse effects |
| Quantified Difference | Significantly higher proteinuria and thrombocytopenia with penicillamine (p=0.028) |
| Conditions | 12-month randomized, controlled, double-blind trial in 90 rheumatoid arthritis patients |
Why This Matters
For procurement decisions in rheumatoid arthritis research, D-penicillamine offers superior efficacy outcomes at the expense of a less favorable safety profile, which must be weighed against auranofin's better tolerability.
- [1] Hochberg MC. Auranofin or D-penicillamine in the treatment of rheumatoid arthritis. Ann Intern Med. 1986;105(4):528-535. View Source
